Vanadium pentoxide

Catalog No.
S564683
CAS No.
1314-62-1
M.F
V2O5
O5V2
M. Wt
181.88 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadium pentoxide

CAS Number

1314-62-1

Product Name

Vanadium pentoxide

IUPAC Name

dioxovanadiooxy(dioxo)vanadium

Molecular Formula

V2O5
O5V2

Molecular Weight

181.88 g/mol

InChI

InChI=1S/5O.2V

InChI Key

GNTDGMZSJNCJKK-UHFFFAOYSA-N

SMILES

O=[V](=O)O[V](=O)=O

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
In water, 0.07 g/100 g water at 25 °C
In water, 904-935.8 mg/L at 20 °C and pH 2.7
1 gram dissolves in approximately 125 mL water
Soluble in concentrated acids, alkalies; insoluble in alcohol
Solubility in water, g/100ml: 0.8
0.8%

Synonyms

V2O5, vanadium pentoxide

Canonical SMILES

O=[V](=O)O[V](=O)=O
  • Catalytic properties: It acts as a powerful oxidizing agent in various industrial processes, including the production of sulfuric acid from sulfur dioxide [].
  • Electrochromic properties: Its ability to change color upon electrical stimulation makes it valuable for developing electrochromic displays.
  • Potential applications in energy storage: Research explores its use in lithium-ion batteries due to its high theoretical capacity.

Molecular Structure Analysis

Vanadium pentoxide crystallizes in a layered structure with distorted square pyramidal VO₅ units []. Vanadium atoms are surrounded by five oxygen atoms in a distorted trigonal bipyramidal arrangement. These VO₅ units are corner-shared, forming infinite chains that further link through edge-sharing to create a three-dimensional network. This structure contributes to vanadium pentoxide's stability and its interesting electrical and optical properties.


Chemical Reactions Analysis

Vanadium pentoxide undergoes various chemical reactions relevant to scientific research. Here are some key examples:

  • Synthesis: As mentioned earlier, vanadium pentoxide is primarily produced by the high-temperature oxidation of vanadium(IV) oxide: 2VO₂ + O₂ → V₂O₅ (ΔH° = -580 kJ/mol) [].
  • Decomposition: Vanadium pentoxide decomposes at very high temperatures (around 1750 °C) into vanadium dioxide and oxygen: 2V₂O₅ → 4VO₂ + O₂ [].
  • Redox reactions: Due to its high oxidation state, vanadium pentoxide can act as an oxidizing agent in numerous reactions. For instance, it reacts with oxalic acid (H₂C₂O₄) to form carbon dioxide (CO₂) and vanadium(IV) oxide (VO₂): V₂O₅ + H₂C₂O₄ → 2CO₂ + V₂O₂ + H₂O.

Physical And Chemical Properties Analysis

Vanadium pentoxide exhibits the following physical and chemical properties:

  • Appearance: Yellow-brown solid.
  • Melting point: 690 °C [].
  • Boiling point: 1750 °C [].
  • Solubility: Slightly soluble in water.
  • Density: 3.36 g/cm³ [].
  • Electrical conductivity: Semiconductor.
  • Chemical behavior: Amphoteric oxide (can react with both acids and bases).

The mechanism of action of vanadium pentoxide depends on the specific application. Here are two relevant examples:

  • Catalysis: In sulfuric acid production, vanadium pentoxide acts as a heterogeneous catalyst. The reaction between SO₂ and O₂ occurs on the surface of the vanadium pentoxide, where the vanadium centers facilitate the transfer of electrons between the reactants.
  • Lithium-ion batteries: During battery operation, lithium ions (Li⁺) reversibly intercalate (insert) into the vanadium pentoxide structure. This process involves the change in oxidation states of vanadium ions, enabling the battery to store and release electrical energy.

Vanadium pentoxide is considered a hazardous material due to its:

  • Toxicity: Inhalation, ingestion, or skin contact can cause irritation and respiratory problems.
  • Eye irritation: Contact with vanadium pentoxide can severely irritate the eyes.
  • Carcinogen potential: The International Agency for Research on Cancer (IARC) classifies vanadium pentoxide as possibly carcinogenic to humans (Group 2B).

Catalysis

V₂O₅ is a widely used catalyst in various chemical processes. Its high thermal stability, good redox properties, and Lewis acidity make it suitable for a diverse range of reactions, including:

  • Sulfuric acid production: V₂O₅ supported on silica is the primary catalyst used in the contact process for the production of sulfuric acid, one of the most important industrial chemicals [].
  • Oxidation reactions: V₂O₅ can act as an efficient catalyst for oxidation reactions involving various organic compounds, including hydrocarbons and alcohols [].
  • Environmental remediation: Modified V₂O₅ catalysts show promising potential for degrading pollutants like dyes, organic contaminants, and harmful gases in air and water [].

Photocatalysis

V₂O₅ possesses photocatalytic properties, meaning it can absorb light and initiate chemical reactions. This has led to its exploration in several areas, such as:

  • Water splitting: V₂O₅ has been investigated as a potential photocatalyst for splitting water into hydrogen and oxygen, a key reaction for generating clean hydrogen fuel [].
  • CO₂ reduction: Research explores the use of V₂O₅ for converting CO₂, a greenhouse gas, into valuable chemicals like fuels and organic compounds [].
  • Organic synthesis: V₂O₅-based photocatalysts can be used for light-driven organic synthesis, offering a sustainable approach to producing various organic molecules [].

Other Applications

Beyond catalysis and photocatalysis, V₂O₅ finds application in other scientific research areas, including:

  • Lithium-ion batteries: V₂O₅ is investigated as a potential electrode material for lithium-ion batteries due to its ability to store and release lithium ions [].
  • Sensors: V₂O₅'s electrical and optical properties make it suitable for developing various types of sensors, including gas sensors and humidity sensors [].

Physical Description

Vanadium pentoxide appears as a yellow to red crystalline powder. Slightly soluble in water and denser than water. Contact may cause severe irritation to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.
DryPowder; DryPowder, PelletsLargeCrystals; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid
YELLOW-TO-RED CRYSTALLINE POWDER OR SOLID IN VARIOUS FORMS.
Yellow-orange powder or dark-gray, odorless flakes dispersed in air.
Finely divided particulate dispersed in air.

Color/Form

Yellow to rust-brown orthorhombic crystals
Finely divided particulate dispersed in air /Vanadium pentoxide fume/
Yellow to red crystalline powde

Boiling Point

3182 °F at 760 mm Hg decomposition (EPA, 1998)
1750 °C (decomp)
3182°F (decomposes)
3182°F (Decomposes)

Density

3.357 at 64.4 °F (EPA, 1998)
3.654 at 21.7 °C, relative density to water at 4 °C
Relative density (water = 1): 3.4
3.36

Odor

Odorless

Melting Point

1274 °F (EPA, 1998)
681 °C
690 °C
1274°F

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Vanadium pentoxide is a naturally occurring metal compound. It is an odorless, yellow to red crystalline powder. It is a poorly soluble oxide. USE: Vanadium pentoxide is an important commercial chemical mainly used in the steel industry. It is used in ceramics and in the production of superconductive magnets. It is used as a catalyst in dye, paint and varnish drying, glass and ink manufacture, pesticides, and photographic chemicals. Vanadium pentoxide is naturally occurring, and it is the most recovered form of vanadium that is found in about 80 different mineral ores. It is present in coal, crude oil, and residual fuel oil. It is released naturally to air, water, and soil. EXPOSURE: Workers that produce or use vanadium pentoxide may breathe in dust or have direct skin contact. The general population will primarily be exposed through food, but may also be exposed from drinking water and air. Increased exposure may occur by smoking cigarettes or when using paints, inks, varnishes or dyes containing vanadium pentoxide. Vanadium pentoxide released to air will be in or on particles that eventually fall to the ground. Vanadium pentoxide will not move into air from moist soil and water surfaces. Vanadium pentoxide can dissolve in water to form ions or bind to soil particles; this will dictate its movement through soil. Vanadium will build up in some marine organisms, but is not expected to build up in animal tissue. RISK: Airway irritation (cough, wheezing, runny nose, sore throat) has been reported in workers breathing vanadium pentoxide dust ("boilermakers bronchitis"). No decreases in lung function or permanent lung damage have been reported. Green coloration of the tongue has been observed in workers exposed to vanadium pentoxide. Data on the potential for vanadium pentoxide to produce other toxic effects in humans were not available. However, nausea, mild diarrhea, and stomach cramps have been reported in individuals given oral doses of several other vanadium compounds. Toxic effects observed in animals occur at exposures much higher than expected environmental exposure levels. Lung damage and impaired lung function are the main toxic effect associated with breathing vanadium pentoxide dust in laboratory animals. Following oral exposure, damage to the stomach and intestines is the primary toxic effect in laboratory animals. Damage to red blood cells have also been observed in laboratory animals that breathed or ingested vanadium pentoxide. Birth defects and impaired growth have been reported in laboratory animals exposed to high oral levels during pregnancy. Exposed male mice have shown decreased ability to impregnate females. Lung cancer has been observed in laboratory mice and rats that breathed vanadium pentoxide dust daily over their lifetime. The International Agency for Research on Cancer has determined that vanadium pentoxide is possibly carcinogenic to humans based on inadequate evidence in humans, but sufficient evidence in laboratory animal studies for carcinogenicity. The potential for vanadium pentoxide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

Exposure to environmental pollutants has been linked to various airway diseases and disease exacerbations. Almost all chronic airway diseases such as chronic obstructive pulmonary disease and asthma are caused by complicated interactions between gene and environment. One of the major hallmarks of those diseases is airway mucus overproduction (MO). Excessive mucus causes airway obstruction and significantly increases morbidity and mortality. Metals are major components of environmental particulate matters (PM). Among them, vanadium has been suggested to play an important role in PM-induced mucin production. Vanadium pentoxide (V(2)O(5)) is the most common commercial source of vanadium, and it has been associated with occupational chronic bronchitis and asthma, both of which are MO diseases. However, the underlying mechanism is not entirely clear. In this study, we used both in vitro and in vivo models to demonstrate the robust inductions of mucin production by V(2)O(5). Furthermore, the follow-up mechanistic study revealed a novel v-raf-1 murine leukemia viral oncogene homolog 1-IKK-NF-kappaB pathway that mediated V(2)O(5)-induced mucin production. Most interestingly, the reactive oxygen species and the classical mucin-inducing epidermal growth factor receptor (EGFR)-MAPK pathway appeared not to be involved in this process. Thus the V(2)O(5)-induced mucin production may represent a novel EGFR-MAPK-independent and environmental toxicant-associated MO model. Complete elucidation of the signaling pathway in this model will not only facilitate the development of the treatment for V(2)O(5)-associated occupational diseases but also advance our understanding on the EGFR-independent mucin production in other chronic airway diseases.
In this study ... the potential of /vanadium pentoxide/ [V(2)O(5)] to activate the extracellular signal-regulated kinases 1 and 2 (ERK-1/2) in rat pulmonary myofibroblasts /was investigated/. Treatment of myofibroblasts with V(2)O(5) resulted in the activation of ERK-1/2, yet the inert metal titanium dioxide had no effect on ERK-1/2 activation. V(2)O(5)-induced ERK-1/2 activation was abolished by pretreatment with forskolin or PD98059, indicating a dependence on Raf and mitogen-activated protein (MAP) kinase kinase, respectively. Depletion of conventional protein kinase C activity with phorbol 12-myristate 13-acetate did not inhibit V(2)O(5)-induced ERK-1/2 activation. ERK-1/2 activation by V(2)O(5) was inhibited >70% with the epidermal growth factor receptor (EGF-R) tyrosine kinase inhibitor AG1478. Phosphorylation of the 170-kD EGF-R by V(2)O(5) was detected after immunoprecipitation with an anti-EGF-R antibody followed by phosphotyrosine Western blotting. V(2)O(5) strongly tyrosine-phosphorylated a 115-kD protein (p115) and activation of p115 was inhibited 60 to 70% by AG1478, indicating that this protein was an EGF-R substrate. Phosphorylation of p115 was also observed in EGF-stimulated cells. Immunoprecipitation of V(2)O(5)- or EGF-treated cell lysates with an antibody against Src homology 2 protein tyrosine phosphatase (SH-PTP2) identified p115 as a SH-PTP2-binding protein. Pretreatment of cells with the antioxidant N-acetyl-L-cysteine blocked V(2)O(5)-induced MAP kinase activation and p115 phosphorylation >90%. These data suggest that V(2)O(5) activation of ERK-1/2 is oxidant-dependent and mediated through tyrosine phosphorylation of EGF-R and an EGF-R substrate which we identified as a 115-kD SH-PTP2-binding protein.
... Intratracheal instillation of V(2)O(5) /in rats/ induces airway remodeling similar to that observed in individuals with asthma. These changes include airway smooth muscle cell thickening, mucous cell metaplasia, and airway fibrosis. The transient appearance of peribronchiolar myofibroblasts, which were desmin and vimentin positive, coincided with a twofold increase in the thickness of the airway smooth muscle layer at day 6 after instillation and preceded the development of airway fibrosis by day 15. The number of nuclear profiles within the smooth muscle layer also increased twofold after V(2)O(5) instillation, suggesting that hyperplasia accounted for thickening of the smooth muscle layer. The majority of cells incorporating bromodeoxyuridine at day 3 were located in the connective tissue surrounding the airway smooth muscle wall that was positive for vimentin and desmin. These data suggest that myofibroblasts are the principal proliferating cell type that contributes to the progression of airway fibrosis after V(2)O(5) injury.

Vapor Pressure

Approximately 0 at 68F (EPA, 1998)
Approximately 0 mm Hg at 68 °F
0 mmHg (approx)

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

1314-62-1

Associated Chemicals

Vanadium ion (5+);22537-31-1

Wikipedia

Vanadium pentoxide

Biological Half Life

Groups of 60 female rats were exposed to particulate aerosols of vanadium pentoxide at concentrations of 0, 1, or 2 mg/cu m and groups of 40 female rats were exposed to 4 mg/cu m by inhalation, 6 hr/day, 5 days/wk for 16 days. ...Lung clearance half-times ranged from 4.42 to 4.96 days.
Groups of 60 female mice were exposed to particulate aerosols of vanadium pentoxide at concentrations of 0, 2, or 4 mg/cu m and groups of 40 female mice were exposed to 8 mg/cu m by inhalation, 6 hr/day, 5 days/wk for 16 days. ...Lung clearance half-times ranged from 2.40 to 2.55 days.

Use Classification

Health Hazards -> Carcinogens
Plastics -> Polymer Type -> N.a.
Plastics -> Pigments agents

Methods of Manufacturing

V2O5 is prepared by thermal decomposition of ammonium vanadates at 500-600 °C in an oxidizing atmosphere (air).
The principal vanadium-bearing ores are generally crushed, ground, screened, and mixed with a sodium salt, e.g., NaCl or Na2CO3. This mixture is roasted at ca 850 °C and the oxides are converted to water-soluble sodium metavanadate, NaVO3. The vanadium is extracted by leaching with water and precipitates at pH 2-3 as sodium hexavanadate, Na4V6O17, a red cake, by the addition of sulfuric acid. This is then fused at 700 °C to yield a dense black product which is sold as technical-grade vanadium pentoxide. This product contains a minimum of 86 wt % V2O5 and a maximum of 6-10 wt % Na2O. The red cake can be further purified by dissolving it in an aqueous solution of Na2CO3. The iron, aluminum, and silicon impurities precipitate from the solution upon pH adjustment. Ammonium metavanadate then precipitates upon the addition of NH4Cl and is calcined to give vanadium pentoxide of greater than 99.8% purity.
(1) Alkali or acid extraction from vanadium minerals. (2) By igniting ammonium metavanadate. (3) From concentrate ferrophosphorus slag by roasting with sodium chloride, leaching with water, and purification by solvent extraction followed by precipitation and heating.
Production: iron-vanadium ore (calcination/water leaching/solvent extraction/precipitation/calcination); spent oil-refining catalysts/boiler fly-ash (solvent extraction/precipitation/calcination); phosphoric acid, crude (solvent extraction/hydrorefining; co-produced with yellow cake); uranium ore (leaching/solvent extraction/hydrorefining; co-produced with yellow cake).

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Petroleum refineries
Plastics product manufacturing
Primary metal manufacturing
Transportation equipment manufacturing
Vanadium oxide (V2O5): ACTIVE
Prior to 1960, the main vanadium mill products were fused technical-grade pentoxide (black cake) containing 86-92 wt% V2O5 and air-dried technical-grade pentoxide (red cake) containing 83-86 wt% V2O5, both being high in alkali content.
Under environmental conditions, vanadium may exist in oxidation states +3, +4, and +5. V3+ and V4+ act as cations, but V5+, the most common form in the aquatic environment, reacts both as a cation and anionically as an analogue of phosphate. /Vanadium ions/

Analytic Laboratory Methods

Method: OSHA ID-185; Procedure: x-ray diffraction, x-ray fluorescence; Analyte: vanadium; Matrix: air, Detection Limit: X-ray diffraction 25 ug at 65 seconds, 20 ug at 650 seconds; X-ray fluorescence 14 ug at 100 seconds, 2 ug at 1,000 seconds.

Clinical Laboratory Methods

Urine vanadium concentrations appear to correlate reasonably well with the degree of absorption of the metal. Normal urine concentrations were found to average 12 ug/L in control subjects and 47 ug/L in workers exposed to 0.1-0.9 mg/cu m of vanadium as the pentoxide. /Vanadium pentoxide/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.
Store in a secure poison location. ... Vanadium pentoxide must be stored to avoid contact with chlorine trifluoride, lithium, and peroxyformic acid, since violent reactions can occur. Store in tightly closed containers in a cool, well-ventilated area away from heat.
Containers of vanadium shall be kept tightly closed at all times when not in use. Containers shall be stored in a safe manner to minimize accidental breakage, spillage, or contact with moisture. Combustible materials, such as finely ground vanadium carbide, vanadium aluminum alloys, vanadium metal, or ferrovanadium should be kept away from heat, sparks, or flames. /Vanadium compounds/

Interactions

The high-affinity receptor for immunoglobulin E (IgE) (FcEpsilonRI)-mediated activation of mast cells plays an important role in various allergic diseases. To assess the anti-allergic activity of natural vanadium-containing Jeju groundwater (JW), an in vivo passive cutaneous anaphylaxis (PCA) animal model and in vitro mouse bone marrow-derived mast cells (BMMCs) was used. JW inhibited cyclooxygenase-2 (COX-2)-dependent prostaglandin D(2) (PGD(2)) generation in a dose-dependent manner, with a concomitant reduction of COX-2 protein expression in IgE-induced BMMCs. In addition, JW inhibited 5-lipoxygenase (5-LOX)-dependent generation of leukotriene C(4) (LTC(4)) as well as degranulation in a dose-dependent manner. These results demonstrate that JW has dual COX-2/5-LOX inhibitory activity. In addition, vanadium pentoxide (V(2)O(5)), which is the major vanadium component of JW, also inhibited PGD(2) and LTC(4) generation as well as degranulation in IgE-induced BMMCs. Furthermore, oral administration of JW dose-dependently inhibited mast cell-dependent passive anaphylactic reaction in IgE-sensitized mice. Taken together, these results suggest that JW may be useful in regulating mast cell-mediated allergic response through the suppression of eicosanoid generation and degranulation in mast cells.
Intratracheal admin of vanadium pentoxide (V2O5) (0.2 LD50) or dust (1/16 LD50) suspended in physiological soln (12 times in 2 wk intervals) in rats inhibited the respiratory chain of liver mitochondria. Vitamin A alleviated part of this phenomenon, whereas vitamin C had only an insignificant beneficial effect on the respiration rate.

Stability Shelf Life

Stable under recommended storage conditions.
Vanadium usually occurs in the pentavalent state. Pentavalent vanadium is stable in aqueous solutions over a wide range of pH. /Pentavalent vanadium compounds/

Dates

Modify: 2023-08-15

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